molecular formula C21H28N4O4 B12696725 3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide CAS No. 88515-85-9

3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide

Cat. No.: B12696725
CAS No.: 88515-85-9
M. Wt: 400.5 g/mol
InChI Key: YKSZMVCZMGLZSJ-UHFFFAOYSA-N
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Description

3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide is a complex organic compound with a unique structure that includes phenyleneoxy groups and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of bisphenol A with propionyl chloride to form the corresponding ester, followed by hydrazinolysis to introduce the hydrazide groups. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide groups can be oxidized to form corresponding azides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines.

Scientific Research Applications

3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide exerts its effects involves the interaction of its hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The phenyleneoxy groups also play a role in stabilizing these interactions through hydrophobic and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A simpler compound with similar phenyleneoxy groups but lacking the hydrazide functionalities.

    Bisphenol S: Another related compound with sulfone groups instead of hydrazide groups.

    Bisphenol F: Contains phenyleneoxy groups but with different substituents.

Uniqueness

The combination of these functionalities makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

88515-85-9

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[4-[2-[4-(3-hydrazinyl-3-oxopropoxy)phenyl]propan-2-yl]phenoxy]propanehydrazide

InChI

InChI=1S/C21H28N4O4/c1-21(2,15-3-7-17(8-4-15)28-13-11-19(26)24-22)16-5-9-18(10-6-16)29-14-12-20(27)25-23/h3-10H,11-14,22-23H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

YKSZMVCZMGLZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCC(=O)NN)C2=CC=C(C=C2)OCCC(=O)NN

Origin of Product

United States

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